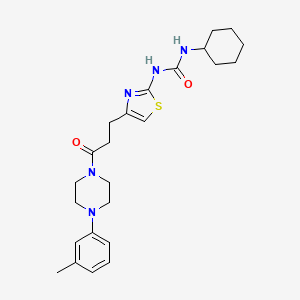

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

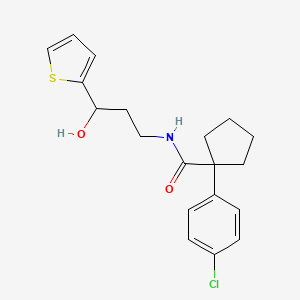

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C12H12N4 . It has a molecular weight of 212.25 . This compound is part of the pyrazole derivatives, which are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved by various methods. One approach involves the use of 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride {[4CSPy]ZnCl3} as a new acidic catalyst . Another method involves the use of alumina–silica-supported MnO2 as a recyclable catalyst in water .Molecular Structure Analysis

The structure of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile has been studied using various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy (MS) .Chemical Reactions Analysis

5-Amino-pyrazoles, including 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Applications De Recherche Scientifique

Synthesis Methods :

- A study presented a novel protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives, highlighting the use of alumina–silica-supported MnO2 as a recyclable catalyst in water (Poonam & Singh, 2019).

- Another research demonstrated a DABCO catalyzed synthetic approach for 5-Aminopyrazole-4-carbonitrile synthesis, emphasizing green aqueous media and efficient catalysis (Singh & Pandey, 2021).

Corrosion Inhibition :

- A study explored the corrosion inhibition properties of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, revealing their effectiveness in protecting C-steel surfaces in HCl solutions (Abdel Hameed et al., 2020).

- Another research focused on pyranopyrazole derivatives, including similar compounds, for mild steel corrosion inhibition in HCl solution, showing high inhibition efficiency (Yadav et al., 2016).

Antimicrobial and Anticancer Applications :

- Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives were synthesized and evaluated for antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

- A series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles showed promising anticancer activity against various human cancer cell lines (Nimbalkar et al., 2017).

Electronic and Spectral Properties :

- A study investigated the electronic properties of a fluoropyrazolecarbonitrile derivative, including 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, for its potential antiarthritic properties and interaction with fullerene molecules (Anonymous, 2022).

Green Synthesis :

- Research on microwave-assisted synthesis of Schiff base scaffolds of pyrazole nuclei, including 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile, highlighted an environmentally friendly approach with significant reduction in hazardous residues (Karati et al., 2022).

Mécanisme D'action

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

Pyrazole derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of many chemical compounds .

Propriétés

IUPAC Name |

5-amino-1-benzyl-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-9-11(7-13)12(14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,8,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSJXCYPQWLVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2924126.png)

![5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2924127.png)

![Methyl (3R,4S)-4-(2,4-difluorophenyl)-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-3-carboxylate](/img/structure/B2924128.png)

![2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine](/img/structure/B2924129.png)

![1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2924139.png)

![3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2924143.png)

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2924145.png)